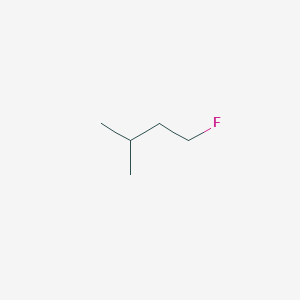

1-Fluoro-3-methylbutane

Description

1-Fluoro-3-methylbutane (C₅H₁₁F) is a fluorinated hydrocarbon featuring a fluorine atom at the terminal (1-) position and a methyl branch at the 3-position of a butane backbone. This structure imparts unique physicochemical properties, such as moderate polarity due to the electronegative fluorine atom and relatively low boiling point compared to non-fluorinated analogs. Fluorine’s small atomic radius and high electronegativity influence its reactivity, making it less susceptible to nucleophilic substitution than heavier halogens like chlorine or bromine .

Propriétés

Numéro CAS |

407-06-7 |

|---|---|

Formule moléculaire |

C5H11F |

Poids moléculaire |

90.14 g/mol |

Nom IUPAC |

1-fluoro-3-methylbutane |

InChI |

InChI=1S/C5H11F/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 |

Clé InChI |

TVHQEXCGMKZBME-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCF |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1-Fluoro-3-méthylbutane peut être synthétisé selon plusieurs méthodes, notamment :

-

Réaction d'échange d'halogène : : Une méthode courante implique la réaction d'échange d'halogène, où le 3-méthyl-1-butanol est d'abord converti en 3-méthyl-1-bromobutane à l'aide d'acide bromhydrique. Le bromure est ensuite traité avec une source de fluorure comme le fluorure de potassium dans un solvant aprotique polaire comme le diméthylsulfoxyde (DMSO) pour obtenir du 1-fluoro-3-méthylbutane.

[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} \xrightarrow{\text{HBr}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Br} \xrightarrow{\text{KF, DMSO}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} ]

-

Fluorination directe : : Une autre méthode implique la fluorination directe du 3-méthylbutane en utilisant du fluor élémentaire dans des conditions contrôlées. Cette méthode nécessite une manipulation prudente en raison de la nature très réactive du gaz fluor.

Méthodes de production industrielle

La production industrielle du 1-fluoro-3-méthylbutane implique généralement des réactions d'échange d'halogène à grande échelle en raison de leur simplicité relative et de leur rentabilité. Le processus est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-Fluoro-3-méthylbutane subit plusieurs types de réactions chimiques, notamment :

-

Substitution nucléophile : : L'atome de fluor dans le 1-fluoro-3-méthylbutane peut être remplacé par d'autres nucléophiles dans une réaction de substitution. Par exemple, le traitement avec de l'iodure de sodium dans l'acétone peut produire du 1-iodo-3-méthylbutane.

[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} + \text{NaI} \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{I} + \text{NaF} ]

-

Réactions d'élimination : : Dans des conditions basiques fortes, le 1-fluoro-3-méthylbutane peut subir une élimination pour former des alcènes. Par exemple, le traitement avec du tert-butoxyde de potassium peut produire du 3-méthyl-1-butène.

[ \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{F} \xrightarrow{\text{KOtBu}} \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH} = \text{CH}_2 + \text{KF} ]

Réactifs et conditions courantes

Substitution nucléophile : Iodure de sodium dans l'acétone.

Élimination : Tert-butoxyde de potassium dans le tert-butanol.

Principaux produits

Substitution : 1-iodo-3-méthylbutane.

Élimination : 3-méthyl-1-butène.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme par lequel le 1-fluoro-3-méthylbutane exerce ses effets dépend de la réaction ou de l'application spécifique. Dans les réactions de substitution nucléophile, l'atome de fluor est remplacé par un nucléophile, souvent facilité par la nature polaire de la liaison carbone-fluor. Dans les réactions d'élimination, le composé subit une déshydrohalogénation pour former des alcènes, conduite par les conditions basiques.

Mécanisme D'action

The mechanism by which 1-fluoro-3-methylbutane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, often facilitated by the polar nature of the carbon-fluorine bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, driven by the basic conditions.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares 1-Fluoro-3-methylbutane with halogenated and non-halogenated analogs:

Key Research Findings

- Thermal Stability : Fluorinated compounds like this compound exhibit higher thermal stability compared to iodinated or brominated analogs, which decompose under moderate heat .

- Synthetic Utility : Brominated and chlorinated derivatives are more versatile in organic synthesis due to their reactivity, while fluorinated compounds are niche players in materials science .

- Safety Profiles : Chlorinated and brominated compounds require stringent handling due to toxicity, whereas fluorinated analogs are generally less hazardous but still demand proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.